molecular formula C15H14N2 B15356041 3-Benzyl-2-methylindazole

3-Benzyl-2-methylindazole

Cat. No.: B15356041
M. Wt: 222.28 g/mol
InChI Key: SPUAMPDCRZKKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-2-methylindazole is a heterocyclic aromatic organic compound belonging to the indazole family Indazoles are characterized by a fused benzene and pyrazole ring, and this compound specifically has a benzyl group attached to the third carbon and a methyl group attached to the second carbon of the indazole ring

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The classical method involves the cyclization of o-aminobenzylamine with α-bromoacetophenone under acidic conditions to form this compound.

  • Modern Approaches: Recent advancements have introduced more efficient synthetic routes, such as the use of palladium-catalyzed cross-coupling reactions. These methods often involve the reaction of 2-methylindazole with benzyl halides in the presence of a palladium catalyst and a suitable base.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and green chemistry principles are increasingly being adopted to enhance efficiency and reduce environmental impact.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride, to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups, with common reagents including halides and alkylating agents.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromyl chloride (CrO2Cl2)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Halides (e.g., bromides, chlorides), alkylating agents (e.g., alkyl halides)

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and aldehydes.

  • Reduction Products: Reduced forms of the compound, such as indazole derivatives with fewer double bonds.

  • Substitution Products: Substituted indazoles with different alkyl or aryl groups attached.

Scientific Research Applications

3-Benzyl-2-methylindazole has found applications in various scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Benzyl-2-methylindazole exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt microbial membranes. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The molecular targets and pathways involved vary based on the biological context and the specific derivatives of the compound.

Comparison with Similar Compounds

  • 2-Methylindazole

  • 3-Methylindazole

  • Benzylindazole

  • 2,3-Dimethylindazole

  • 2-Benzylindazole

Properties

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

3-benzyl-2-methylindazole

InChI

InChI=1S/C15H14N2/c1-17-15(11-12-7-3-2-4-8-12)13-9-5-6-10-14(13)16-17/h2-10H,11H2,1H3

InChI Key

SPUAMPDCRZKKQX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.